molecular formula C18H12N2O4S B2905731 4-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4H-chromene-2-carboxamide CAS No. 946211-23-0

4-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4H-chromene-2-carboxamide

Cat. No. B2905731
CAS RN: 946211-23-0
M. Wt: 352.36
InChI Key: INAZBUPTCAJELZ-UHFFFAOYSA-N
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Description

4-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4H-chromene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as isoxazole chromene and is synthesized using specific methods.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives have been extensively studied for their anticancer properties. The presence of the thiophene moiety in the compound structure suggests potential efficacy in cancer treatment. Research indicates that certain thiophene derivatives exhibit significant activity against various cancer cell lines, making them promising candidates for drug development .

Microbial Inhibition: Antibacterial and Antifungal Activity

The structural complexity of this compound, including the thiophene and isoxazole rings, may contribute to its microbial inhibition capabilities. Thiophene derivatives have shown inhibitory effects against a range of bacteria, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus, as well as antifungal properties .

Enzyme Inhibition: Urease Inhibitory Activity

Some thiophene derivatives have demonstrated excellent urease inhibition, which is crucial in treating and preventing diseases related to the urease enzyme. This compound could be explored for its urease inhibitory activity, with potential applications in treating infections and conditions caused by urease-producing bacteria .

Neuropharmacology: Antipsychotic and Anti-anxiety Potential

Thiophene derivatives are also explored for their neuropharmacological effects. The compound could be investigated for its potential antipsychotic and anti-anxiety properties, contributing to the treatment of psychiatric disorders .

Kinase Inhibition: Targeting Cell Signaling Pathways

Kinases play a pivotal role in cell signaling, and their dysregulation is associated with diseases like cancer. Thiophene derivatives can act as kinase inhibitors, and this compound might be useful in designing drugs that target specific kinases involved in disease progression .

Antioxidant Activity: Protection Against Oxidative Stress

Oxidative stress is implicated in various diseases, including neurodegenerative disorders and aging. Thiophene derivatives have shown antioxidant properties, suggesting that this compound could be valuable in developing treatments that protect cells from oxidative damage .

properties

IUPAC Name

4-oxo-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4S/c21-13-9-16(23-14-5-2-1-4-12(13)14)18(22)19-10-11-8-15(24-20-11)17-6-3-7-25-17/h1-9H,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAZBUPTCAJELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4H-chromene-2-carboxamide

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